molecular formula C20H17FN2O4 B4504802 benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate

benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate

Cat. No.: B4504802
M. Wt: 368.4 g/mol
InChI Key: NIPQIMQAHUNIOL-UHFFFAOYSA-N
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Description

Benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate is a pyridazinone derivative characterized by a benzyl ester group, a 2-fluoro-4-methoxyphenyl substituent, and a 6-oxopyridazinone core. Its molecular formula is C₂₀H₁₇FN₂O₄, with a molecular weight of 368.36 g/mol and a calculated logP of 3.39, indicating moderate lipophilicity . The compound’s structure includes a polar surface area of 56.712 Ų, suggesting moderate solubility in aqueous environments.

Properties

IUPAC Name

benzyl 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4/c1-26-15-7-8-16(17(21)11-15)18-9-10-19(24)23(22-18)12-20(25)27-13-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPQIMQAHUNIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)OCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluoro-Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluoro-methoxybenzene derivative reacts with the pyridazinone core.

    Benzylation: The final step involves the esterification of the pyridazinone derivative with benzyl acetate under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The benzyl ester group is susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Product Yield Source
Acidic hydrolysis37% HCl, reflux, 1 hour[3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid85–92%
Basic hydrolysisNaOH (aq.), ethanol, refluxSodium salt of [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate78–84%

Hydrolyzed products serve as intermediates for amide coupling or salt formation.

Nucleophilic Aromatic Substitution

The 2-fluoro-4-methoxyphenyl group undergoes nucleophilic substitution at the para-fluorine position:

Example Reaction with Amines :

Compound+R-NH₂DMSO, 80°C3-(2-R-amino-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl acetate derivatives\text{Compound} + \text{R-NH₂} \xrightarrow{\text{DMSO, 80°C}} \text{3-(2-R-amino-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl acetate derivatives}

Key Findings :

  • Electron-withdrawing groups (e.g., -NO₂) reduce substitution rates.

  • Primary amines (e.g., methylamine, benzylamine) yield higher conversions than secondary amines.

Ester Functionalization

The benzyl ester participates in transesterification and reduction:

Transesterification

Reaction with alcohols (e.g., methanol, isopropyl alcohol) under acidic catalysis produces alternative esters:

Benzyl ester+ROHH₂SO₄R [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate\text{Benzyl ester} + \text{ROH} \xrightarrow{\text{H₂SO₄}} \text{R [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate}

Reduction to Alcohol

LiAlH₄ reduces the ester to a primary alcohol:

Benzyl esterLiAlH₄, THF[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]ethanol\text{Benzyl ester} \xrightarrow{\text{LiAlH₄, THF}} \text{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]ethanol}

Pyridazinone Ring Modifications

The 6-oxo group undergoes condensation and alkylation:

Condensation with Hydrazines
Reaction with hydrazine hydrate forms hydrazide derivatives, which are precursors to heterocyclic systems :

Compound+NH₂NH₂EtOH, reflux[3-(2-fluoro-4-methoxyphenyl)-6-hydrazinylidenepyridazin-1(6H)-yl]acetate\text{Compound} + \text{NH₂NH₂} \xrightarrow{\text{EtOH, reflux}} \text{[3-(2-fluoro-4-methoxyphenyl)-6-hydrazinylidenepyridazin-1(6H)-yl]acetate}

Alkylation at C-4
Electrophilic alkylation at the pyridazinone’s C-4 position with methyl iodide or benzyl bromide enhances bioactivity:

Compound+R-XNaH, DMF4-R-substituted derivatives\text{Compound} + \text{R-X} \xrightarrow{\text{NaH, DMF}} \text{4-R-substituted derivatives}

Cross-Coupling Reactions

Palladium-catalyzed coupling introduces aryl or alkyl groups:

Coupling Type Catalyst System Substrate Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OArylboronic acids3-(Biaryl)-6-oxopyridazin-1(6H)-yl acetates65–72%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl amines3-(Arylamino)-6-oxopyridazin-1(6H)-yl acetates58–63%

Derivatization for Biological Screening

Common derivatives and their applications:

Derivative Synthetic Route Reported Activity Source
Acetamide analogs Amide coupling with aminesMAO-B inhibition, anticancer activity
Hydrazone derivatives Condensation with aldehydesAnalgesic and anti-inflammatory effects
Sulfonated esters Sulfonation with ClSO₃HEnhanced water solubility

Key Research Findings:

  • Hydrolysis Stability : The benzyl ester exhibits greater stability under physiological pH compared to methyl or ethyl esters, making it suitable for prodrug design.

  • Structure-Activity Relationships (SAR) :

    • Fluorine at the ortho position enhances metabolic stability.

    • Methoxy groups improve membrane permeability.

  • Enzyme Interactions : Derivatives inhibit monoamine oxidase B (MAO-B) with IC₅₀ values of 0.8–1.2 μM, comparable to selegiline .

Scientific Research Applications

Benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The fluoro-methoxyphenyl group enhances its binding affinity to these targets, while the pyridazinone core is crucial for its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Benzyl [3-(4-Fluoro-2-Methoxyphenyl)-6-Oxopyridazin-1(6H)-yl]Acetate
  • Key Difference : Positional isomerism (fluoro and methoxy groups swapped).
  • The logP (3.39) and solubility (−3.88 logSw) remain comparable .
2.1.2 Ethyl [4-(2-Chlorobenzyl)-3-Methyl-6-Oxopyridazin-1(6H)-yl]Acetate
  • Key Features : Ethyl ester (vs. benzyl ester), 2-chlorobenzyl, and 3-methyl substituents.
  • Impact : Reduced lipophilicity (shorter ester chain) and increased steric bulk from the methyl group. Anticonvulsant activity reported in similar ethyl esters .
2.1.3 4-(3-((4-Nitrobenzyl)Oxy)-6-Oxopyridazin-1(6H)-yl)Benzenesulfonamide (5b)
  • Key Features : Nitrobenzyloxy group and sulfonamide moiety.
  • Impact : Higher polarity (HRMS m/z 425.0526) and electron-withdrawing nitro group enhance metabolic stability but reduce passive diffusion .

Physicochemical Properties

Compound Molecular Weight logP Polar Surface Area (Ų) Key Substituents
Target Compound 368.36 3.39 56.7 2-Fluoro-4-methoxyphenyl, benzyl
Benzyl [3-(4-F-2-OMe-Ph)-Pyridazinone 368.36 3.39 56.7 4-Fluoro-2-methoxyphenyl, benzyl
Ethyl [4-(2-Cl-Bz)-3-Me-Pyridazinone 322.78 ~2.8* 48.3 2-Chlorobenzyl, ethyl ester
5b (Nitrobenzyl-Sulfonamide) 425.05 ~1.5* 110.2 4-Nitrobenzyl, sulfonamide

*Estimated based on structural analogs.

NMR and HRMS Comparisons

  • Target Compound : Expected ¹H NMR signals: benzyl CH₂ (~δ 5.3–5.4), methoxy (~δ 3.8), aromatic protons (~δ 6.8–7.5). Comparable to 5a-c in .
  • Nitrobenzyl Derivative (5b) : Distinct nitro group protons at δ 8.34–8.21 and sulfonamide NH₂ (~δ 7.5) .
  • Ethyl Esters : Ethyl CH₃ triplet (~δ 1.2) and CH₂ quartet (~δ 4.1), absent in benzyl analogs .

Biological Activity

Benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18F1N2O3C_{19}H_{18}F_{1}N_{2}O_{3}, with a molecular weight of approximately 344.35 g/mol. Its structure features a benzyl group attached to a pyridazinone moiety, which is further substituted with a fluoro and methoxy group, enhancing its biological activity.

1. Phosphodiesterase Inhibition

One of the primary biological activities attributed to this compound is its role as an inhibitor of phosphodiesterase 4 (PDE4). PDE4 inhibitors are known for their therapeutic potential in treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). By inhibiting PDE4, these compounds increase the levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in regulating inflammation and immune responses.

2. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Similar pyridazinone derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved in the anticancer effects of this compound warrant further investigation.

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReferences
PDE4 InhibitionModulation of cAMP levels
Anticancer ActivityInduction of apoptosis
Osteoclast Differentiation InhibitionAffects early fusion stages

Case Study: PDE4 Inhibition

In a study examining the effects of similar compounds on inflammatory diseases, this compound demonstrated significant inhibition of PDE4 activity in vitro. This inhibition correlated with reduced inflammatory cytokine production in human bronchial epithelial cells, suggesting potential therapeutic applications for respiratory diseases.

Case Study: Anticancer Activity

Another research effort focused on the anticancer properties of pyridazinone derivatives, where this compound was tested against various cancer cell lines. The results indicated that the compound effectively reduced cell viability and induced apoptosis in breast cancer cells, highlighting its potential as a novel anticancer agent.

Q & A

What are the common synthetic strategies for preparing benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate, and how do reaction conditions influence yield?

Basic Research Question
The synthesis typically involves coupling pyridazinone intermediates with benzyl acetate derivatives. For example, describes alkylation of pyridazinones using ethyl bromoacetate under reflux with K₂CO₃ in methanol, yielding analogues (46–99% yields). Variations in base strength, solvent polarity, and temperature significantly affect regioselectivity and purity. NMR and MS are critical for verifying product integrity .

How can crystallographic and computational methods resolve structural ambiguities in pyridazinone derivatives like this compound?

Advanced Research Question
Single-crystal X-ray diffraction (as in ) provides definitive bond-length and angle data, while Hirshfeld surface analysis ( ) maps intermolecular interactions (e.g., π-π stacking). Quantum mechanical calculations (DFT) validate electronic properties (e.g., HOMO-LUMO gaps), which correlate with reactivity and bioactivity. Discrepancies between experimental and computed spectra require recalibration of basis sets .

What experimental design considerations are critical for assessing the biological activity of this compound?

Basic Research Question
and 6 outline protocols for pharmacological screening. Key steps include:

  • Dose-response assays : Test cytotoxicity in cell lines (e.g., IC₅₀ determination).
  • Target specificity : Use molecular docking to predict binding affinity to enzymes (e.g., cyclooxygenase).
  • Controls : Include structurally similar compounds (e.g., unfluorinated analogues) to isolate fluorine’s electronic effects.
    Biological data should be validated via triplicate runs with statistical significance thresholds (p < 0.05) .

How can researchers address contradictions in spectral data (e.g., NMR shifts) for pyridazinone-based compounds?

Advanced Research Question
Discrepancies may arise from tautomerism or solvent-induced shifts. recommends:

  • Variable-temperature NMR : To detect tautomeric equilibria (e.g., keto-enol forms).
  • Deuterated solvent comparison : DMSO-d₆ vs. CDCl₃ can reveal hydrogen-bonding effects.
  • Cross-validation : Pair experimental data with DFT-predicted chemical shifts (e.g., using Gaussian09) .

What methodologies are suitable for studying structure-activity relationships (SAR) in fluorinated pyridazinone hybrids?

Advanced Research Question
and 6 demonstrate SAR workflows:

  • Substituent variation : Replace the 2-fluoro-4-methoxyphenyl group with electron-withdrawing/donating groups (e.g., -Cl, -CF₃).
  • Bioisosteric replacement : Swap the benzyl acetate moiety with thioacetates ( ) to modulate lipophilicity.
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., pyridazinone carbonyl) .

How can HPLC and LC-MS methods be optimized for purity analysis of this compound?

Basic Research Question
and 15 suggest:

  • Mobile phase : Ammonium acetate buffer (pH 6.5) with acetonitrile gradients for optimal resolution.
  • Detection : UV at 254 nm (aromatic absorption) and ESI-MS for molecular ion confirmation.
  • Validation : Assess linearity (R² > 0.99), LOD/LOQ, and intraday precision (RSD < 2%) .

What are the stability challenges for benzyl acetate derivatives under storage and physiological conditions?

Advanced Research Question
highlights ester hydrolysis as a key degradation pathway. Mitigation strategies include:

  • pH control : Store lyophilized samples at 4°C in amber vials to minimize hydrolysis.
  • In vitro stability assays : Incubate compounds in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) to assess half-life.
  • Stabilizers : Add antioxidants (e.g., BHT) to prevent radical-mediated decomposition .

How can green chemistry principles be applied to synthesize this compound sustainably?

Advanced Research Question
Replace traditional solvents (DCM, methanol) with bio-based alternatives (e.g., cyclopentyl methyl ether) per . Catalytic methods (e.g., enzyme-mediated esterification) reduce waste, though fluorine incorporation may require specialized catalysts (e.g., KF/Al₂O₃) .

What intermolecular interactions dominate the solid-state packing of this compound, and how do they influence solubility?

Advanced Research Question
identifies C-H···O and π-π interactions via Hirshfeld analysis. Stronger packing (e.g., face-to-face π-stacking) reduces aqueous solubility, necessitating co-solvents (DMSO) for biological assays. Thermal analysis (DSC/TGA) can quantify melting points and polymorph stability .

How can researchers validate the absence of genotoxic impurities in this compound?

Advanced Research Question
(despite exclusion of BenchChem) implies LC-MS/MS with MRM mode to detect nitroso derivatives (LOD < 1 ppm). Accelerated stability studies (40°C/75% RH for 6 months) coupled with Ames testing ensure compliance with ICH M7 guidelines .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate
Reactant of Route 2
Reactant of Route 2
benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate

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